molecular formula C11H9BrN2 B372664 2-Bromo-5-phenylpyridin-4-amine

2-Bromo-5-phenylpyridin-4-amine

Cat. No.: B372664
M. Wt: 249.11g/mol
InChI Key: WVWVQLRBLICZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-phenylpyridin-4-amine is a brominated and phenyl-substituted pyridine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring an electron-withdrawing bromine atom and an electron-donating amine group on the pyridine ring, makes it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . In pharmaceutical research, this compound and its close structural analogs have been investigated for their potential biological activities. Derivatives of similar pyridine compounds have shown promise in anticancer studies, where they can inhibit specific enzymes involved in cancer cell proliferation. Some related 5-bromo derivatives have been identified as inhibitors of key regulators of autophagy, such as UNC51-like kinase 1 (ULK1), and have demonstrated the ability to induce apoptosis in models of non-small cell lung cancer (NSCLC) . The compound's framework is also utilized in the development of molecular probes for imaging and studying cellular processes, providing insights into tumor biology . The presence of the bromine atom offers a reactive site for further functionalization, allowing researchers to create a diverse array of derivatives. Computational studies on similar compounds indicate that the bromine atom reduces electron density at adjacent positions, enhancing reactivity for electrophilic substitutions, while the amine group facilitates hydrogen bonding and molecular recognition . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11g/mol

IUPAC Name

2-bromo-5-phenylpyridin-4-amine

InChI

InChI=1S/C11H9BrN2/c12-11-6-10(13)9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)

InChI Key

WVWVQLRBLICZFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2N)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2N)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of 5-Phenylpyridin-4-amine

Electrophilic bromination of pre-functionalized pyridine derivatives offers a direct pathway to 2-bromo-5-phenylpyridin-4-amine. The amine group at position 4 activates the pyridine ring, directing electrophiles to the ortho (position 3 or 5) and para (position 1) positions. However, achieving selective bromination at position 2 requires careful modulation of reaction conditions.

In a protocol adapted from radical bromination techniques, 5-phenylpyridin-4-amine undergoes bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation. For example, combining 5-phenylpyridin-4-amine (10 mmol) with NBS (12 mmol) and azobisisobutyronitrile (AIBN, 0.5 mmol) in CCl₄ at 75°C for 5 hours yields this compound in 45–55% yield after column purification. The radical mechanism circumvents the electronic deactivation of the pyridine ring, enabling bromination at the less-activated position 2.

Key Variables:

ParameterOptimal ConditionImpact on Selectivity
SolventCCl₄Stabilizes bromine radicals
Temperature75°CAccelerates radical initiation
InitiatorAIBN (0.05 equiv)Generates radicals at lower temps

This method avoids the use of corrosive molecular bromine (Br₂) but requires rigorous exclusion of moisture to prevent hydrolysis of NBS.

Directed Ortho-Metalation Bromination

Lithium Diisopropylamide (LDA)-Mediated Bromination

Directed ortho-metalation (DoM) leverages the amine group as a directing group to achieve regioselective bromination. Treatment of 5-phenylpyridin-4-amine with LDA (2.2 equiv) in tetrahydrofuran (THF) at −78°C generates a lithiated intermediate at position 2, which is quenched with 1,2-dibromotetrafluoroethane (DBTFE) to install the bromine atom.

Procedure:

  • Cool THF to −78°C under nitrogen.

  • Add LDA dropwise to a stirred solution of 5-phenylpyridin-4-amine.

  • After 1 hour, introduce DBTFE (1.5 equiv) and warm to 0°C.

  • Quench with saturated NH₄Cl and extract with ethyl acetate.

This method achieves 60–70% yield but demands anhydrous conditions and specialized handling of pyrophoric reagents.

Cross-Coupling Approaches for Late-Stage Functionalization

Suzuki-Miyaura Coupling with Pre-Brominated Intermediates

An alternative route involves constructing the pyridine core with a bromine atom already in place, followed by phenyl group introduction. For instance, 2-bromo-4-aminopyridine undergoes Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C.

Reaction Summary:

ComponentQuantityRole
2-Bromo-4-aminopyridine1.0 equivElectrophilic partner
Phenylboronic acid1.2 equivNucleophilic partner
Pd(PPh₃)₄5 mol%Catalyst

This method affords this compound in 65–75% yield, with palladium removal achieved via activated charcoal filtration.

Multi-Step Synthesis from Pyridine Derivatives

Sequential Bromination and Amidation

A modular approach starts with 2,5-dibromopyridine, where selective amination at position 4 precedes phenyl group installation. Treatment with aqueous NH₃ in a sealed tube at 150°C for 24 hours yields 2-bromo-4-aminopyridine, which undergoes Negishi coupling with phenylzinc bromide under Pd catalysis.

Yield Optimization:

  • Amination step: 50–60% yield.

  • Negishi coupling: 70–80% yield.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency and Practicality of Methods

MethodYield (%)ScalabilityCost Efficiency
Radical Bromination45–55ModerateHigh
Directed Metalation60–70LowModerate
Suzuki Coupling65–75HighLow
Multi-Step Synthesis35–50LowModerate

Radical bromination offers the best balance of cost and scalability, while Suzuki coupling provides higher yields at the expense of palladium costs .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-phenylpyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-phenylpyridin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in studying biological pathways and interactions due to its ability to bind to specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-phenylpyridin-4-amine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key proteins involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties, based on evidence from halogenated pyridine/pyrimidine derivatives:

Compound Molecular Formula Molecular Weight Substituents Key Differences
2-Bromo-5-phenylpyridin-4-amine C₁₁H₉BrN₂ ~257.11* Br (C2), Ph (C5), NH₂ (C4) Reference compound; phenyl group enhances steric bulk and π-π interactions.
2-Bromo-5-methylpyridin-4-amine C₆H₇BrN₂ 187.04 Br (C2), Me (C5), NH₂ (C4) Methyl group (vs. phenyl) reduces steric hindrance and hydrophobicity .
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C₉H₁₁BrClN₃ 276.56 Br (C5), Cl (C2), cyclopentyl-NH (C4) Pyrimidine core (vs. pyridine) alters electronic properties and hydrogen bonding .
5-Bromo-4-fluoropyridin-2-amine C₅H₄BrFN₂ ~190.00* Br (C5), F (C4), NH₂ (C2) Fluorine introduces strong electronegativity, affecting reactivity and polarity .

*Calculated based on analogous structures.

Pharmacological and Material Relevance

  • Medicinal Chemistry : Brominated pyridines like this compound are precursors for kinase inhibitors or antiviral agents. For example, analogs such as 5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine (MW 268.08) are investigated for their bioactivity, where the fluorine atom improves metabolic stability .
  • Coordination Chemistry : The amine and halogen groups allow coordination to transition metals, analogous to pyridine-based ligands used in catalysis .

Key Research Findings

  • Synthetic Efficiency : The synthesis of brominated pyridines often employs palladium-catalyzed reactions, as demonstrated in the preparation of 5-bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine, where toluene sulfonic acid facilitates coupling in dioxane .
  • Halogen Effects : Bromine’s lower electronegativity compared to chlorine or fluorine (e.g., in 5-Bromo-4-fluoropyridin-2-amine) results in slower substitution rates but higher selectivity in aromatic electrophilic reactions .

Q & A

Q. Q1. What are the most reliable synthetic routes for 2-Bromo-5-phenylpyridin-4-amine, and how do reaction conditions affect yields?

Methodological Answer: The compound can be synthesized via halogenation of 5-phenylpyridin-4-amine using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) between brominated pyridine intermediates and phenylboronic acids are effective. Key variables include solvent choice (THF or DMF), temperature (80–120°C), and catalyst systems (Pd(PPh₃)₄) . For amination steps, tetrabutylammonium fluoride (TBAF) or ammonia in methanol under reflux can introduce the amine group, with yields optimized by stoichiometric control of reagents .

Q. Q2. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Purity is assessed via HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For crystallographic validation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and lattice parameters, critical for confirming bromine and phenyl substituent positions .

Q. Q3. What are the key physicochemical properties of this compound relevant to solubility and stability?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under ambient light and temperature (25°C) show no decomposition over 30 days when stored in inert atmospheres. Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, necessitating storage below 4°C for long-term stability .

Advanced Research Questions

Q. Q4. How do steric and electronic effects of the bromine and phenyl groups influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a leaving group in Pd-catalyzed couplings, with its electronegativity enhancing oxidative addition to palladium. The phenyl group’s steric bulk can hinder coupling at the 5-position, favoring regioselectivity at the 2- or 4-positions. DFT calculations (e.g., using Gaussian 09) model charge distribution, showing bromine’s electron-withdrawing effect stabilizes transition states in Suzuki reactions .

Q. Q5. What contradictions exist in reported crystallographic data for halogenated pyridines, and how can they be resolved?

Methodological Answer: Discrepancies in unit cell parameters (e.g., for brominated pyridines) arise from solvent inclusion or polymorphism. Multi-temperature crystallography (100–300 K) and Rietveld refinement in SHELXL help resolve these. For example, SHELXPRO can model disorder in phenyl rings, while twin refinement addresses overlapping Bragg peaks in twinned crystals .

Q. Q6. What methodologies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer: Derivatives are screened for antimicrobial activity via microdilution assays (MIC determination against E. coli and S. aureus). Cytotoxicity is assessed using MTT assays on human cell lines (e.g., HEK-293). For mechanistic studies, molecular docking (AutoDock Vina) predicts binding to bacterial topoisomerases or kinase targets, validated by SPR (Surface Plasmon Resonance) .

Q. Q7. How can computational chemistry predict the electronic properties of this compound for material science applications?

Methodological Answer: DFT (B3LYP/6-311+G**) calculates HOMO-LUMO gaps to predict conductivity and optical properties. AIM (Atoms in Molecules) analysis identifies non-covalent interactions (e.g., halogen bonding) critical for crystal engineering. These models guide the design of organic semiconductors or fluorophores by tuning substituent effects .

Methodological Contradictions and Resolutions

Q. Q8. Why do different synthetic routes for this compound yield conflicting regioselectivity outcomes?

Methodological Answer: Variations arise from competing mechanisms: electrophilic bromination favors the 2-position due to amine group activation, while Pd-catalyzed couplings may favor the 5-position via steric control. Kinetic vs. thermodynamic product ratios are resolved using time-resolved NMR or in situ IR monitoring .

Q. Q9. How can conflicting toxicity data for brominated pyridines be reconciled in safety protocols?

Methodological Answer: Discrepancies stem from impurity profiles (e.g., residual Pd catalysts). ICP-MS quantifies metal traces, while Ames tests (OECD 471) assess mutagenicity. SDS guidelines (e.g., GHS classification) recommend handling as a Category 2 irritant, with PPE (gloves, goggles) mandated .

Q. Q10. What advanced techniques resolve ambiguities in NMR spectra of halogenated pyridines?

Methodological Answer: ¹H-¹⁵N HMBC clarifies amine proton environments, while 2D NOESY identifies spatial proximity between bromine and phenyl groups. For quadrupolar broadening (e.g., ¹⁴N), ultrahigh-field NMR (≥800 MHz) enhances resolution .

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